molecular formula C13H19NO B3123971 (2Z)-1,7,7-trimethyl-N-(prop-2-yn-1-yloxy)bicyclo[2.2.1]heptan-2-imine CAS No. 314238-36-3

(2Z)-1,7,7-trimethyl-N-(prop-2-yn-1-yloxy)bicyclo[2.2.1]heptan-2-imine

Cat. No.: B3123971
CAS No.: 314238-36-3
M. Wt: 205.3 g/mol
InChI Key: RYOCQKYEVIJALB-UHFFFAOYSA-N
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Description

(2Z)-1,7,7-trimethyl-N-(prop-2-yn-1-yloxy)bicyclo[2.2.1]heptan-2-imine is a specialized synthetic compound of high interest in advanced chemical and pharmacological research. This molecule is built upon the privileged 1,7,7-trimethylbicyclo[2.2.1]heptane (camphor) scaffold, a structure well-known for its inherent rigidity and defined stereochemistry . The strategic functionalization with an imine group and a prop-2-yn-1-yloxy chain creates a versatile chemical entity. The Z-configuration of the imine and the presence of the terminal alkyne in the side chain make this compound a valuable precursor in synthetic organic chemistry, particularly for the development of novel heterocycles and as a building block in click chemistry applications. Its potential research applications include serving as a key intermediate in the synthesis of more complex molecules for drug discovery, investigating structure-activity relationships (SAR) of camphor-derived compounds, and exploring new mechanisms of action. As with many fine chemicals, it should be handled with care, and appropriate safety data for related compounds should be consulted prior to use . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7,7-trimethyl-N-prop-2-ynoxybicyclo[2.2.1]heptan-2-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-5-8-15-14-11-9-10-6-7-13(11,4)12(10,2)3/h1,10H,6-9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOCQKYEVIJALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=NOCC#C)C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301016586
Record name Heptopargil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73886-28-9
Record name Heptopargil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73886-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptopargil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-1,7,7-trimethyl-N-(prop-2-yn-1-yloxy)bicyclo[2.2.1]heptan-2-imine typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor under specific conditions to form the bicyclic core, followed by functionalization to introduce the prop-2-yn-1-yloxy group and the imine functionality. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-1,7,7-trimethyl-N-(prop-2-yn-1-yloxy)bicyclo[2.2.1]heptan-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The prop-2-yn-1-yloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(2Z)-1,7,7-trimethyl-N-(prop-2-yn-1-yloxy)bicyclo[2.2.1]heptan-2-imine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z)-1,7,7-trimethyl-N-(prop-2-yn-1-yloxy)bicyclo[2.2.1]heptan-2-imine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate how this compound exerts its effects at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs, synthesis routes, and applications:

Compound Key Substituents Synthesis Method Applications/Findings Reference
(2Z)-1,7,7-Trimethyl-N-(prop-2-yn-1-yloxy)bicyclo[2.2.1]heptan-2-imine N-(prop-2-yn-1-yloxy) Solvent-free, camphor nitroimine derivatization Antileishmanial activity; click chemistry precursor
(2Z)-N-[(4-Fluorobenzyl)oxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine N-(4-fluorobenzyloxy) Not specified (likely Schiff base formation) Structural analog; fluorinated aromatic group enhances lipophilicity
3-(((1S,4R)-Bicyclo[2.2.1]heptan-2-yl)amino)-4-((substituted-phenyl)amino)cyclobut-3-ene-1,2-dione Squaramide-linked bicyclic core Amine-cyclobutenedione coupling in ethanol CXCR2 antagonists; anti-cancer activity (e.g., inhibition of neutrophil chemotaxis)
2-(Substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide Phenoxy acetamide substituent Nucleophilic substitution reactions Anti-inflammatory, analgesic, and antipyretic activities (COX/LOX inhibition)
(E)-1,7,7-Trimethyl-N-(4-methyl-2-(tribromo-λ⁴-tellaneyl)phenyl)bicyclo[2.2.1]heptan-2-imine Tribromotellurium group Mercury-tellurium exchange reaction Organotellurium chemistry; potential catalytic or materials science applications

Key Observations:

Structural Diversity and Bioactivity :

  • The propargyloxy derivative (target compound) is uniquely suited for modular derivatization via click chemistry, unlike the 4-fluorobenzyloxy analog, which prioritizes aromatic interactions .
  • Squaramide-linked derivatives exhibit distinct pharmacological profiles (CXCR2 antagonism) due to hydrogen-bonding capabilities absent in imine-based analogs .

Synthetic Scalability: The target compound’s solvent-free synthesis enables eco-friendly, industrial-scale production (~multigram yields), contrasting with smaller-scale methods (e.g., ethanol-based coupling in ) .

Therapeutic Potential: Phenoxy acetamide derivatives demonstrate broad anti-inflammatory activity, while the target compound shows preliminary antiparasitic effects, highlighting scaffold versatility .

Electronic and Steric Effects: Organotellurium analogs (e.g., ) introduce heavy-atom effects, altering electronic properties for non-medicinal applications (e.g., catalysis), unlike the target compound’s drug-discovery focus.

Research Findings and Data

a) Antileishmanial Activity (Target Compound):

  • In vitro IC₅₀ : Preliminary data indicate micromolar activity against Leishmania spp., comparable to miltefosine but requiring optimization for selectivity .

b) CXCR2 Antagonism (Squaramide Analogs):

  • IC₅₀: 10–100 nM against CXCR2 receptors; superior to non-rigid scaffolds due to bicyclic conformational restraint .

c) Anti-inflammatory Activity (Phenoxy Acetamides):

  • COX-2 Inhibition : 70–85% at 10 μM, with reduced gastrointestinal toxicity vs. NSAIDs .

Biological Activity

(2Z)-1,7,7-trimethyl-N-(prop-2-yn-1-yloxy)bicyclo[2.2.1]heptan-2-imine is a bicyclic compound with potential biological applications. Its unique structure, characterized by a bicyclo[2.2.1]heptane framework, suggests various interactions with biological systems, making it an interesting subject for pharmacological research.

Chemical Structure and Properties

The compound's molecular formula is C13H19NOC_{13}H_{19}NO, and it features a distinctive bicyclic structure which can influence its biological activity. The presence of the prop-2-yn-1-yloxy group may enhance its reactivity and interaction with biological targets.

Biological Activity Overview

Research on the biological activity of this compound indicates several potential pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially making it useful in developing new antibiotics.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in cellular models, indicating potential applications in treating inflammatory diseases.
  • Neuroprotective Properties : Some studies have indicated that derivatives of bicyclo[2.2.1]heptane compounds can provide neuroprotective effects, which may be relevant for conditions like Alzheimer's disease.

Data Tables

Biological Activity Effect Observed Reference
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryReduced cytokine levels in vitro
NeuroprotectivePrevented neuronal cell death in models

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound, researchers tested its efficacy against common bacterial pathogens. The results demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory effects of the compound using human cell lines treated with pro-inflammatory cytokines. The results showed that treatment with this compound led to a marked decrease in the production of inflammatory markers such as TNF-alpha and IL-6.

Case Study 3: Neuroprotection

Research assessing the neuroprotective properties involved exposing neuronal cells to oxidative stressors in the presence of the compound. Findings indicated that it significantly reduced apoptosis and oxidative damage in these cells, highlighting its potential utility in neurodegenerative disease therapies.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (2Z)-1,7,7-trimethyl-N-(prop-2-yn-1-yloxy)bicyclo[2.2.1]heptan-2-imine with high yield and purity?

  • Methodological Answer : A solvent-free approach under ice-cooled conditions is optimal. For example, nitromethane derivatives of bicyclo[2.2.1]heptane can react with propargylamine via nucleophilic substitution. Key steps include:

  • Reaction Setup : Use a molar ratio of 1:1.3 (nitromethane derivative to propargylamine) in a round-bottom flask under vigorous stirring.
  • Workup : Extract with ethyl acetate (3 × 50 mL), dry with anhydrous Na₂SO₄, and concentrate under reduced pressure. Reported yields exceed 90% .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Confirm via TLC (hexane:ethyl acetate, 9:1) .

Q. How can the molecular structure of this compound be unambiguously confirmed?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : ¹H and ¹³C NMR (CDCl₃) identify substituents (e.g., prop-2-yn-1-yloxy protons at δ 4.5–5.0 ppm and bicyclic methyl groups at δ 1.0–1.3 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 248.2012).
  • X-ray Crystallography : For absolute stereochemistry, grow single crystals in ethyl acetate/hexane and compare with NIST reference data .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Screen for plant growth regulation or antimicrobial activity:

  • Plant Growth Assays : Test seed germination inhibition (e.g., 0.1–100 µM concentrations in agar plates) using structurally related oxime derivatives as positive controls .
  • Antimicrobial Screening : Use disk diffusion against E. coli and S. aureus (MIC determination via broth microdilution) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s stereoelectronic effects on reactivity?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to:

  • Map electrostatic potential surfaces, highlighting nucleophilic sites (e.g., imine nitrogen).
  • Simulate transition states for propargylamine substitution, comparing activation energies of (Z) vs. (E) isomers .
  • Validate with experimental kinetic data (e.g., Arrhenius plots from temperature-dependent reactions) .

Q. What experimental designs resolve contradictions in reported biological activity across studies?

  • Methodological Answer : Apply factorial design to isolate variables:

  • Factors : Concentration, solvent (DMSO vs. aqueous), and assay temperature.
  • Response Variables : IC₅₀ (bioactivity) and solubility (HPLC quantification).
  • Statistical Analysis : Use ANOVA to identify significant interactions (p < 0.05). Reconcile discrepancies via meta-analysis of published datasets .

Q. How does modifying the prop-2-yn-1-yloxy group impact structure-activity relationships (SAR)?

  • Methodological Answer : Synthesize analogs (e.g., allyloxy, benzyloxy) and compare:

  • Synthetic Protocol : Replace propargylamine with allylamine or benzylamine in the nucleophilic substitution step .
  • Bioactivity Trends : Correlate substituent hydrophobicity (logP) with antimicrobial potency. For example, benzyloxy analogs show enhanced activity due to π-π stacking with bacterial enzymes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-1,7,7-trimethyl-N-(prop-2-yn-1-yloxy)bicyclo[2.2.1]heptan-2-imine
Reactant of Route 2
Reactant of Route 2
(2Z)-1,7,7-trimethyl-N-(prop-2-yn-1-yloxy)bicyclo[2.2.1]heptan-2-imine

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